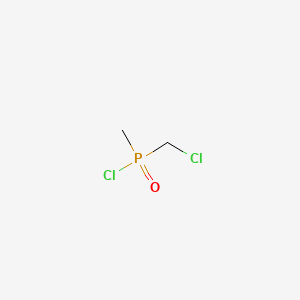
5-氯-6-羟基烟酸
描述
5-Chloro-6-hydroxynicotinic acid is a chemical compound with the molecular formula C6H4ClNO3 . It has a molecular weight of 173.554 .
Synthesis Analysis
5-Chloro-6-hydroxynicotinic acid has been used in the preparation of triorganotin compounds via reaction with (R3Sn)2O . The synthesis of this compound involves various steps and conditions, including the use of phosphorus pentachloride .Molecular Structure Analysis
The empirical formula of 5-Chloro-6-hydroxynicotinic acid is C6H4ClNO3 . The SMILES string representation of its structure is OC(=O)c1cnc(O)c(Cl)c1 .Chemical Reactions Analysis
5-Chloro-6-hydroxynicotinic acid has been used in the preparation of triorganotin compounds via reaction with (R3Sn)2O . This reaction is part of the synthesis process of this compound .Physical And Chemical Properties Analysis
5-Chloro-6-hydroxynicotinic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 437.3±45.0 °C at 760 mmHg and a melting point of ≥300 °C (lit.) . Its exact mass is 172.987976 .科学研究应用
Preparation of Triorganotin Compounds
5-Chloro-6-hydroxynicotinic acid has been used in the preparation of triorganotin compounds via reaction with (R3Sn)2O . Triorganotin compounds are used in a variety of applications, including as biocides and stabilizers in PVC manufacturing .
Synthesis of Heteroaromatic Carboxylic Acid Esters
This compound has been used in the synthesis of heteroaromatic carboxylic acid esters . These esters have a wide range of applications, including as intermediates in organic synthesis and as components in polymers and resins .
pH-Dependent Crystallization
5-Chloro-6-hydroxynicotinic acid can be crystallized in a pH-dependent manner . This property can be useful in various fields such as pharmaceuticals, food, agriculture, and electronics where crystallization is extensively used for product separation and purification .
Medicine Development
In the field of medicine development, 5-Chloro-6-hydroxynicotinic acid can be utilized as the reaction substrate to create 5,6-dichloronicotinic acid . This compound facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .
Material Science
In material science, this compound can be used in the synthesis of new materials with unique properties. For example, it can be used in the creation of new polymers or resins .
Chemical Synthesis
5-Chloro-6-hydroxynicotinic acid can be used as a starting material or intermediate in various chemical synthesis processes . Its unique structure makes it a valuable component in the synthesis of complex organic molecules .
安全和危害
The safety information for 5-Chloro-6-hydroxynicotinic acid indicates that it is an irritant . The hazard statements include H315-H319 , which refer to causing skin irritation and serious eye irritation, respectively .
Relevant Papers There are several relevant papers on 5-Chloro-6-hydroxynicotinic acid. One discusses the pH-dependent crystallization of hydroxynicotinic acids in aqueous media . Another paper discusses the energetics and structure of hydroxynicotinic acids .
作用机制
Target of Action
It has been used in the preparation of triorganotin compounds , suggesting that it may interact with organotin compounds or related targets.
Mode of Action
It is known to react with triorganotin compounds
Biochemical Pathways
It is involved in the synthesis of triorganotin compounds , which suggests it may influence pathways related to organotin metabolism or function.
Result of Action
属性
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRUTPHSBQWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344795 | |
| Record name | 5-Chloro-6-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-hydroxynicotinic acid | |
CAS RN |
54127-63-8 | |
| Record name | 5-Chloro-6-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-hydroxynicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural feature of 5-chloro-6-hydroxynicotinic acid that facilitates its interaction with organotin compounds?
A: 5-Chloro-6-hydroxynicotinic acid possesses both a carboxylic acid group and a phenolic hydroxide group. These groups can act as oxygen donors, enabling the molecule to coordinate with organotin compounds. [, , , ] Specifically, the oxygen from the carboxylate group and the oxygen from the phenolic hydroxide can both form bonds with the tin atom in these compounds. [, , ]
Q2: How does the coordination of 5-chloro-6-hydroxynicotinic acid with triphenyltin impact the overall structure of the resulting compound?
A: The reaction of 5-chloro-6-hydroxynicotinic acid with triphenyltin often results in the formation of one-dimensional linear polymers. [, , , ] In these polymers, the tin atom adopts a five-coordinated trigonal bipyramidal geometry. [, , ] This geometry is achieved through bonding with three phenyl carbon atoms from the triphenyltin and two oxygen atoms: one from the carboxylate group and the other from the phenolic hydroxide group of 5-chloro-6-hydroxynicotinic acid. [, , ] The phenolic hydroxide group of one molecule then interacts with the tin atom of an adjacent molecule, leading to the formation of the polymeric chain. [, ]
Q3: What spectroscopic techniques were used to characterize the triorganotin esters of 5-chloro-6-hydroxynicotinic acid?
A: The synthesized triorganotin esters were characterized using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provided insights into the elemental composition, functional groups, and structural arrangements within the synthesized compounds.
Q4: Beyond its use in organotin compounds, has the structure and energetics of 5-chloro-6-hydroxynicotinic acid been investigated?
A: Yes, research has explored the solid and gaseous phase properties of 5-chloro-6-hydroxynicotinic acid. Single crystal X-ray diffraction was employed to determine the molecular and crystal structures, revealing its existence as the oxo tautomer in its solid form. [] This finding was further supported by FT-IR spectroscopy, which displayed characteristic N-H and C=O stretching frequencies. [] Additionally, the standard molar enthalpy of formation in both crystalline and gaseous phases was determined using micro combustion calorimetry and Knudsen effusion method. [] Computational methods, including G3MP2 and CBS-QB3, were also employed to predict its enthalpy of formation, offering valuable insights into its stability and reactivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)
![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)



![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)



![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)

